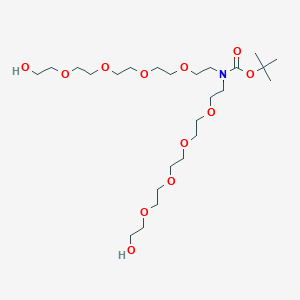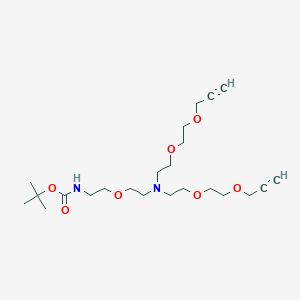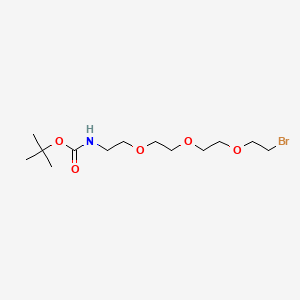
NEU-1953
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NEU-1953 is a novel potent inhibitor of P. falciparum.
Applications De Recherche Scientifique
General Insights into Scientific Research and Development : Nelson (1959) discusses the economics of basic scientific research, highlighting the importance of investment in research for technological and scientific advancements Nelson, R. (1959).
Advancements in Computational Science : Hules (1996) provides an overview of the National Energy Research Scientific Computing Center (NERSC), emphasizing its role in providing high-performance computing tools for tackling significant scientific problems Hules, J. (1996).
Historical Perspectives on Scientific Development : Watson and Crick (1953) made a groundbreaking discovery in determining the structure of DNA, paving the way for a deeper understanding of genetic material and its implications Watson, J., & Crick, F. (1953).
Innovations in Eye and Vision Research : Chiang (2021) discusses the National Eye Institute's Strategic Plan, which outlines directions and priorities for vision research, highlighting the role of genetics and molecular diagnostics in advancing eye care Chiang, M. F. (2021).
Challenges in Environmental Research : Sutton et al. (2007) address the challenges in quantifying biosphere-atmosphere exchange of nitrogen species, underlining the importance of improved methodologies and interdisciplinary approaches in environmental research Sutton, M., et al. (2007).
Propriétés
Numéro CAS |
2218480-85-2 |
|---|---|
Nom du produit |
NEU-1953 |
Formule moléculaire |
C22H22N8 |
Poids moléculaire |
398.474 |
Nom IUPAC |
7-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C22H22N8/c1-29-8-10-30(11-9-29)22-26-13-17(14-27-22)16-2-3-18-19(4-5-24-20(18)12-16)28-21-15-23-6-7-25-21/h2-7,12-15H,8-11H2,1H3,(H,24,25,28) |
Clé InChI |
HNQZZUWCYONRSR-UHFFFAOYSA-N |
SMILES |
CN1CCN(C2=NC=C(C3=CC=C4C(NC5=NC=CN=C5)=CC=NC4=C3)C=N2)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NEU-1953; NEU 1953; NEU1953 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



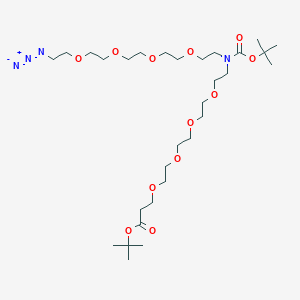
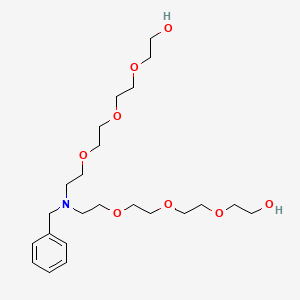

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)




